propiconazole mechanism of action in fungi
propiconazole mechanism of action in fungi
An In-Depth Technical Guide to the Mechanism of Action of Propiconazole in Fungi
Introduction
Propiconazole is a broad-spectrum systemic fungicide belonging to the triazole class, specifically categorized as a demethylation inhibitor (DMI).[1][2][3][4] First developed in 1979, it is widely used in agriculture to protect a variety of crops, including cereals, fruits, and vegetables, from a range of fungal pathogens such as rusts, powdery mildews, and leaf spots.[1][3] Its systemic nature allows it to be absorbed by the plant and translocated within the vascular system, providing protective, curative, and eradicant properties against fungal infections.[1][5] This guide provides a detailed technical overview of the molecular mechanism by which propiconazole exerts its antifungal effects.
Core Mechanism of Action
The primary mode of action of propiconazole is the disruption of the fungal cell membrane's structural integrity and function by inhibiting the biosynthesis of ergosterol (B1671047), a sterol unique to fungi and essential for their cellular processes.[1][2][6]
Molecular Target: Lanosterol (B1674476) 14α-Demethylase (CYP51)
The specific molecular target of propiconazole is a cytochrome P450 enzyme known as lanosterol 14α-demethylase, encoded by the ERG11 or CYP51 gene.[4][7][8][9] This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi.[10][11] Propiconazole, like other azole fungicides, contains a nitrogen atom in its triazole ring that binds with high affinity to the heme iron atom in the active site of the CYP51 enzyme.[11] This binding competitively inhibits the enzyme, preventing it from processing its natural substrate, lanosterol (in yeasts and animals) or eburicol (B28769) (in filamentous fungi).[3][10][11][12]
Biochemical Pathway Disruption
The CYP51-catalyzed 14α-demethylation is a crucial, rate-limiting step in the conversion of lanosterol to ergosterol.[9][12] Propiconazole's inhibition of this step has two major downstream consequences for the fungal cell:
-
Ergosterol Depletion : The blockage of the pathway prevents the synthesis of ergosterol. Ergosterol is the primary sterol in fungal membranes, where it is functionally analogous to cholesterol in mammalian cells. It plays a vital role in regulating membrane fluidity, permeability, and the function of membrane-bound proteins.[6][10] Its depletion compromises the structural integrity of the fungal cell membrane.
-
Accumulation of Toxic Precursors : The inhibition of CYP51 leads to the intracellular accumulation of 14α-methylated sterol precursors, such as lanosterol.[8] These aberrant sterols are incorporated into the fungal membrane, where they disrupt its normal packing and structure. This disruption alters membrane permeability and interferes with the activity of essential membrane-associated enzymes, ultimately leading to the cessation of fungal growth and cell death.[5][8][9]
The dual effect of ergosterol depletion and toxic precursor accumulation is the foundation of propiconazole's fungistatic, and ultimately fungicidal, activity.
Quantitative Data on Propiconazole Activity
The efficacy of propiconazole can be quantified by metrics such as the half-maximal inhibitory concentration (IC₅₀) or the half-maximal effective concentration (EC₅₀). These values vary depending on the fungal species and the specific CYP51 enzyme.
| Target Organism/Enzyme | Metric | Value | Reference |
| Candida albicans CYP51 (CaCYP51) | IC₅₀ | 0.5 - 1.3 µM | [13] |
| Human CYP51 (Δ60HsCYP51) | IC₅₀ | 110 µM | [13] |
| Rhizoctonia solani (Baseline) | EC₅₀ | 0.2286 µg/mL | [14][15] |
Note: The higher IC₅₀ value against human CYP51 demonstrates the selectivity of the fungicide for the fungal enzyme over its human homologue.[13]
Experimental Protocols
The mechanism of action of DMI fungicides like propiconazole is elucidated through several key experimental procedures.
Sterol Profile Analysis via GC-MS
This method is used to directly observe the biochemical effect of propiconazole on the sterol composition of fungal cells. It confirms the depletion of ergosterol and the accumulation of its 14α-methylated precursors.[16][17]
Methodology:
-
Culturing and Treatment: Fungal isolates are grown in a suitable liquid or solid medium. Experimental cultures are treated with a sub-lethal concentration of propiconazole, while control cultures are left untreated.
-
Cell Harvesting: Fungal biomass is harvested by filtration or centrifugation, washed, and lyophilized.
-
Saponification/Lipid Extraction: Total lipids are extracted from the fungal cells. This is typically achieved by refluxing the biomass in a strong alkali solution (e.g., potassium hydroxide (B78521) in methanol) to break open cells and saponify lipids.
-
Non-saponifiable Lipid Extraction: The sterols (non-saponifiable lipids) are then extracted from the saponified mixture using an organic solvent like n-hexane.
-
Derivatization: To increase their volatility for gas chromatography, the hydroxyl groups of the sterols are derivatized, commonly by converting them into trimethylsilyl (B98337) (TMSi) ethers.[16][18]
-
GC-MS Analysis: The derivatized sterol extract is injected into a Gas Chromatograph-Mass Spectrometer (GC-MS).[19][20] The GC separates the different sterols based on their retention times, and the MS provides mass spectra that allow for their identification and quantification by comparison to known standards and spectral libraries.
In Vitro CYP51 Enzyme Inhibition Assay
This assay directly measures the inhibitory effect of propiconazole on the activity of the purified CYP51 enzyme.
Methodology:
-
Enzyme Expression and Purification: The gene for CYP51 from the target fungus is expressed in a host system (e.g., E. coli), and the enzyme is purified to homogeneity.
-
Reconstitution of Activity: The purified CYP51 is incubated in a reaction mixture containing its substrate (lanosterol), a required redox partner (cytochrome P450 reductase), and a source of reducing equivalents (NADPH).[13]
-
Inhibition Measurement: The reaction is initiated in the presence of varying concentrations of propiconazole. The enzymatic activity is measured by quantifying the depletion of the substrate or the formation of the product over time, often using HPLC.
-
IC₅₀ Determination: The concentration of propiconazole that causes a 50% reduction in enzyme activity (IC₅₀) is calculated from the dose-response curve.
Fungal Growth Inhibition (EC₅₀) Assay
This assay determines the effective concentration of propiconazole required to inhibit fungal growth.
Methodology:
-
Media Preparation: A suitable growth medium (e.g., Potato Dextrose Agar, PDA) is amended with a serial dilution of propiconazole to create plates with a range of fungicide concentrations.[14]
-
Inoculation: Mycelial plugs from the edge of an actively growing fungal colony are placed onto the center of the control and fungicide-amended plates.[14]
-
Incubation: The plates are incubated under optimal growth conditions for a defined period.
-
Measurement: The diameter of the fungal colony on each plate is measured. The percentage of growth inhibition relative to the control is calculated for each concentration.
-
EC₅₀ Calculation: The EC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a regression analysis.[14]
Mechanisms of Fungal Resistance
The widespread use of propiconazole has led to the development of resistance in some fungal populations. The primary mechanisms of resistance involve modifications that reduce the fungicide's ability to inhibit its target.[5]
-
Target Site Modification: Point mutations in the CYP51 (ERG11) gene can alter the amino acid sequence of the enzyme.[7][21] These changes can reduce the binding affinity of propiconazole to the active site, thereby decreasing its inhibitory efficacy.
-
Target Gene Overexpression: Increased expression of the CYP51 gene leads to higher intracellular concentrations of the demethylase enzyme.[15][21] This requires a higher concentration of the fungicide to achieve the same level of inhibition.
-
Efflux Pump Activation: Overexpression of genes encoding membrane transporter proteins, particularly those of the ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS), can actively pump the fungicide out of the fungal cell.[21] This reduces the intracellular concentration of propiconazole at the target site.
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